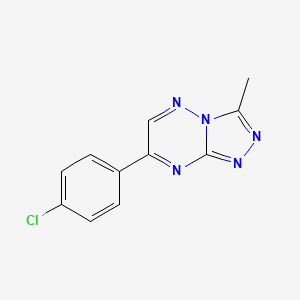
(S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE
Übersicht
Beschreibung
(S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE is a complex organic compound that features a morpholine ring substituted with a tert-butyl group and a methoxy(methyl)amino carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE typically involves multiple steps. One common method involves the protection of the morpholine nitrogen, followed by the introduction of the tert-butyl group through a tert-butyl esterification reaction. The methoxy(methyl)amino carbonyl group is then introduced via a carbamoylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of (S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl(2S)-2-{[methoxy(methyl)amino]carbonyl}piperidine-4-carboxylate
- tert-butyl(2S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-4-carboxylate
Uniqueness
(S)-N-BOC-2-(METHOXY(METHYL)CARBAMOYL)MORPHOLINE is unique due to its specific structural features, such as the presence of a morpholine ring and the combination of functional groups
Eigenschaften
CAS-Nummer |
868689-64-9 |
|---|---|
Molekularformel |
C12H22N2O5 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)14-6-7-18-9(8-14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
InChI-Schlüssel |
KLTDXKJVANISAN-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)N(C)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)N(C)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
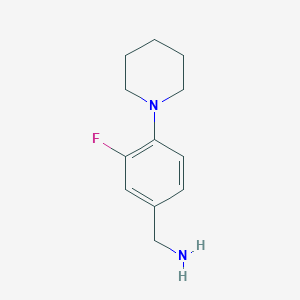
![[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid](/img/structure/B8320750.png)
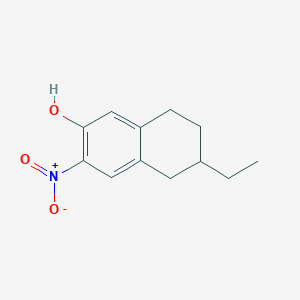
![3-[2-(N,N-Dimethylamino)ethoxy]4-iodobenzoic acid](/img/structure/B8320770.png)
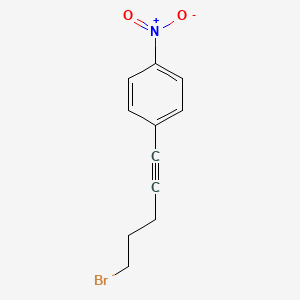
![2-(2-Butyl-3-oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)acetic Acid](/img/structure/B8320784.png)
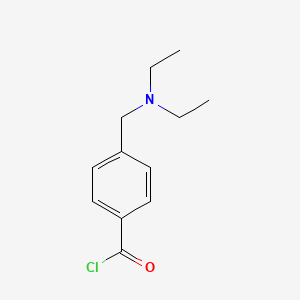
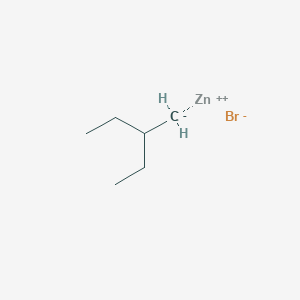
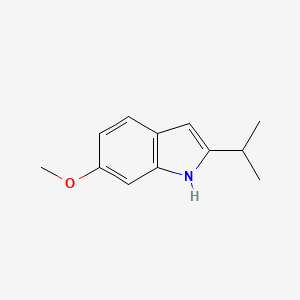
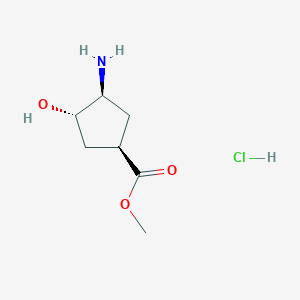
![Ethyl 1,6-diethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8320832.png)
